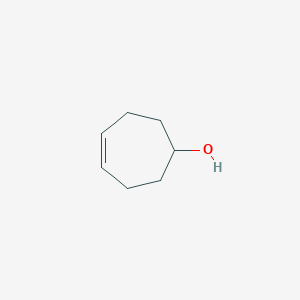

Cyclohept-4-enol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclohept-4-enol is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.172. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chiral Building Blocks in Alkaloid Synthesis : Cyclohept-4-enol derivatives, such as trans-6-Aminocyclohept-3-enols, are utilized as chiral building blocks for the asymmetric synthesis of piperidine alkaloids. They are prepared from enzymatically derived cyclohept-3-ene-1,6-diol monoacetate and have been used in the synthesis of cis-4-hydroxypipecolic acid and various piperidines in both enantiomeric forms (Celestini et al., 2002).

Interactions in Central Nervous System : this compound derivatives have been examined for their interaction with cellular components in the central nervous system. For example, studies involving cyclosporine, a derivative, have shown its effect on neuronal apoptosis and selective oligodendrocyte death in cortical cultures, suggesting a role in central nervous system toxicity (McDonald et al., 1996).

DNA Interaction and Yeast Cell Studies : Cyclophosphamide, a related compound, has been studied for its interaction with DNA, showing effects like cell killing, DNA interstrand cross-links, and DNA fragmentation in yeast cells. Such studies are crucial in understanding the compound's mechanism of action at the molecular level (Fleer & Brendel, 1981).

Metabolomic Studies in Rats : Cyclophosphamide has been the subject of metabolomic studies to understand its systematic alterations in rats. This includes analyzing the changes in metabolites in liver, kidney, and heart tissues, offering insights into the drug's systemic impact and toxicity (Qu et al., 2016).

Photochemical Reactions and Synthetic Applications : this compound derivatives have been explored in photochemical reactions, such as the Diels-Alder reaction of photochemically generated (E)-cyclohept-2-enones. These studies are significant for synthetic applications, demonstrating the compound's utility in organic synthesis (Schwinger et al., 2022).

Wirkmechanismus

Cyclohept-4-enol, also known as cyclohept-4-en-1-ol, is a chemical compound with the molecular formula C7H12O . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Pathways

For instance, tropolones, which contain a seven-membered aromatic core similar to this compound, have been found to be involved in the biosynthesis and degradation of phenylacetic acid .

Pharmacokinetics

Some properties such as bioaccumulation and volatilization from water have been estimated . The compound has a log BCF (Bioconcentration Factor) of 0.773, indicating its potential to accumulate in organisms . It also has a half-life of 450.4 hours in a model river and 5002 hours in a model lake, suggesting it may persist in aquatic environments .

Eigenschaften

IUPAC Name |

cyclohept-4-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1-2,7-8H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFPQCBUOCQCHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2497112.png)

![N-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-N-methylprop-2-yn-1-amine](/img/structure/B2497113.png)

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/no-structure.png)

![2-(BENZYLSULFANYL)-N-(2-METHOXYPHENYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2497125.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2497133.png)